
((12-((Carboxymethyl)thio)-12-thioxododecanethioyl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((12-((Carboxymethyl)thio)-12-thioxododecanethioyl)thio)acetic acid: is a complex organic compound characterized by the presence of multiple sulfur atoms and a carboxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((12-((Carboxymethyl)thio)-12-thioxododecanethioyl)thio)acetic acid typically involves multi-step organic reactions. One common approach is the thiol-ene reaction, where a thiol group reacts with an alkene to form a thioether linkage. This reaction is often catalyzed by radical initiators such as azobisisobutyronitrile (AIBN) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
((12-((Carboxymethyl)thio)-12-thioxododecanethioyl)thio)acetic acid: undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The carboxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
((12-((Carboxymethyl)thio)-12-thioxododecanethioyl)thio)acetic acid: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfur groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ((12-((Carboxymethyl)thio)-12-thioxododecanethioyl)thio)acetic acid involves its interaction with various molecular targets. The sulfur atoms can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
((12-((Carboxymethyl)thio)-12-thioxododecanethioyl)thio)acetic acid: can be compared with other sulfur-containing compounds such as:
Dodecanethiol: A simpler thiol compound with fewer functional groups.
Thioacetic acid: Contains a single sulfur atom and a carboxyl group.
Sulfur-containing amino acids: Such as cysteine and methionine, which have biological significance.
The uniqueness of This compound
Propiedades
Número CAS |
80159-88-2 |
|---|---|
Fórmula molecular |
C16H26O4S4 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
2-[12-(carboxymethylsulfanyl)-12-sulfanylidenedodecanethioyl]sulfanylacetic acid |
InChI |
InChI=1S/C16H26O4S4/c17-13(18)11-23-15(21)9-7-5-3-1-2-4-6-8-10-16(22)24-12-14(19)20/h1-12H2,(H,17,18)(H,19,20) |
Clave InChI |
CAEOGETYMNHSHD-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(=S)SCC(=O)O)CCCCC(=S)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


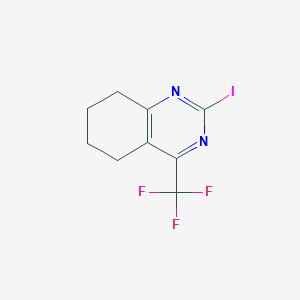

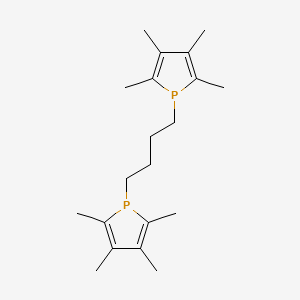
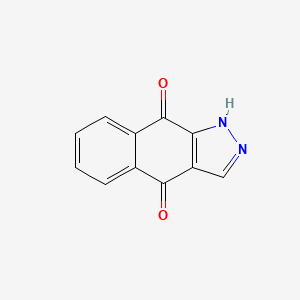

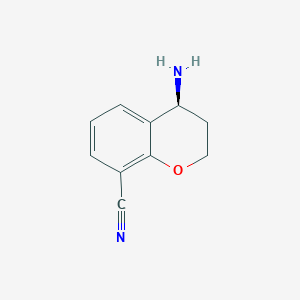
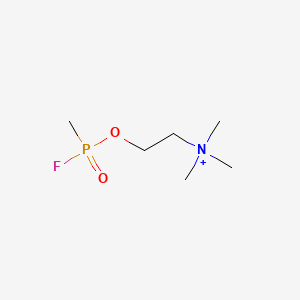



![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
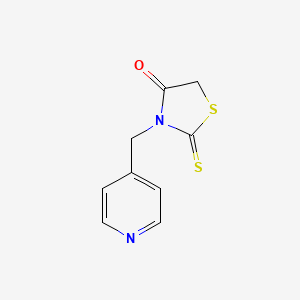
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
